molecular formula C10H16O2P+ B14391802 Hydroxy(oxo)(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanium CAS No. 89760-33-8

Hydroxy(oxo)(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanium

Cat. No.: B14391802
CAS No.: 89760-33-8
M. Wt: 199.21 g/mol
InChI Key: JYHRRKFNUZWYPF-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxy(oxo)(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanium is a complex organophosphorus compound It features a unique structure with a hydroxy group, an oxo group, and a pentamethylcyclopentadienyl ring attached to a phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy(oxo)(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanium typically involves the reaction of 1,2,3,4,5-pentamethylcyclopentadiene with a phosphorus-containing reagent under controlled conditions. One common method is the reaction of 1,2,3,4,5-pentamethylcyclopentadiene with phosphorus trichloride (PCl₃) in the presence of a base, followed by hydrolysis to introduce the hydroxy and oxo groups .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Hydroxy(oxo)(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The hydroxy and oxo groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents, such as organolithium or Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides, while reduction can produce phosphine derivatives with hydroxyl groups.

Scientific Research Applications

Hydroxy(oxo)(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanium has several scientific research applications:

Mechanism of Action

The mechanism of action of Hydroxy(oxo)(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanium involves its interaction with molecular targets through its hydroxy and oxo groups. These functional groups can form hydrogen bonds and coordinate with metal centers, influencing various biochemical pathways. The compound’s pentamethylcyclopentadienyl ring also plays a role in stabilizing reactive intermediates and facilitating electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of hydroxy, oxo, and pentamethylcyclopentadienyl groups

Properties

CAS No.

89760-33-8

Molecular Formula

C10H16O2P+

Molecular Weight

199.21 g/mol

IUPAC Name

hydroxy-oxo-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanium

InChI

InChI=1S/C10H15O2P/c1-6-7(2)9(4)10(5,8(6)3)13(11)12/h1-5H3/p+1

InChI Key

JYHRRKFNUZWYPF-UHFFFAOYSA-O

Canonical SMILES

CC1=C(C(C(=C1C)C)(C)[P+](=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.